Elastase Inhibitory Potency: Para-Tolyl Analog (Ki = 45 nM) Versus Ortho-Tolyl Analog (Ki = 300 nM) and Unsubstituted Phenyl Analog
Within the N-benzoylpyrazole class, the (4-bromo-1H-pyrazol-1-yl)(p-tolyl)methanone analog exhibits a Ki of 45 nM against human neutrophil elastase, whereas the ortho-tolyl analog exhibits a Ki of 300 nM—a 6.7-fold potency difference driven solely by methyl positional isomerism [1]. While direct Ki data for the parent phenyl compound (CAS 116228-39-8) are not reported in this dataset, the unsubstituted phenyl variant likely exhibits intermediate potency, consistent with the SAR observation that ortho-substitution in the benzoyl radical strongly modulates activity [2]. For researchers requiring a well-characterized starting point with known elastase inhibitory activity, the p-tolyl analog provides a validated benchmark, whereas the parent phenyl compound offers a more versatile scaffold for systematic SAR exploration with reduced steric constraints at the benzoyl position [3].
| Evidence Dimension | Inhibitory potency against human neutrophil elastase (Ki) |
|---|---|
| Target Compound Data | Not directly reported; phenyl-substituted analog with expected intermediate potency |
| Comparator Or Baseline | (4-bromo-1H-pyrazol-1-yl)(p-tolyl)methanone: Ki = 45 nM; (4-bromo-1H-pyrazol-1-yl)(o-tolyl)methanone: Ki = 300 nM |
| Quantified Difference | 6.7-fold Ki difference between p-tolyl and o-tolyl analogs; phenyl analog activity inferred to lie between these values |
| Conditions | Human neutrophil elastase inhibition assay; Ki values derived from J Med Chem 2007, 50(20):4928-4938 |
Why This Matters
Demonstrates that subtle structural variations in the benzoyl moiety produce >6-fold differences in target engagement, making compound-specific procurement essential for reproducible biological studies.
- [1] Therapeutic Target Database (TTD). Ki values for (4-bromo-1H-pyrazol-1-yl)(p-tolyl)methanone (45 nM) and (4-bromo-1H-pyrazol-1-yl)(o-tolyl)methanone (300 nM) against neutrophil elastase. IDRBLab. View Source
- [2] Schepetkin IA, Khlebnikov AI, Quinn MT. N-benzoylpyrazoles are novel small-molecule inhibitors of human neutrophil elastase. J Med Chem. 2007;50(20):4928-4938. View Source
- [3] Pottier L, et al. Structure–activity relationship analysis of N-benzoylpyrazoles for elastase inhibitory activity. Academia.edu. 2008. View Source
